N-(3-bromophenyl)-2-hydroxybenzamide
Description
N-(3-bromophenyl)-2-hydroxybenzamide is a salicylanilide derivative characterized by a salicylic acid backbone (2-hydroxybenzoic acid) linked via an amide bond to a 3-bromophenyl group. This compound belongs to a class of bioactive molecules with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiparasitic activities, as observed in structurally related analogs .
Properties
Molecular Formula |
C13H10BrNO2 |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H10BrNO2/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16/h1-8,16H,(H,15,17) |
InChI Key |
UPKONWBISAFFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Salicylanilide derivatives exhibit structure-dependent bioactivities. Below, N-(3-bromophenyl)-2-hydroxybenzamide is compared to analogs with varying substituents on the phenyl ring or salicylic acid moiety (Table 1).
Table 1: Comparative Analysis of Salicylanilide Derivatives
Key Observations:
Anti-inflammatory Activity: The 3-chloro-4-fluoro analog (HS-Ck) exhibits superior TNF-α-induced NO production inhibition, attributed to electron-withdrawing substituents enhancing electrophilic interactions . The bromo substituent in the target compound may offer similar electronic effects but requires empirical validation.
Antimicrobial Potency: Nitro (NO₂) and trifluoromethyl (CF₃) groups significantly enhance activity against sulfate-reducing bacteria (e.g., 5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide reduces biomass by 82–90%) . Bromine’s bulkier size may alter membrane permeability compared to smaller halogens.
Antiprotozoal Efficacy :
- Ethyl-substituted benzamides (e.g., 1r) demonstrate broad-spectrum antiprotozoal activity, suggesting lipophilic groups improve pharmacokinetic properties . Bromine’s hydrophobicity could similarly enhance bioavailability.
Synthesis and Structural Flexibility :
- Chloro-substituted analogs are synthesized with high yields (65–97%) via microwave-assisted methods, indicating scalability . Brominated derivatives achieve comparable yields (71–82%), though reaction conditions may require optimization for sterically hindered substrates .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Halogens (Br, Cl, F) and nitro groups enhance bioactivity by increasing electrophilicity and binding affinity to target proteins .
- Substituent Position: Para-substituted analogs (e.g., 4-NO₂, 4-CF₃) often show higher potency than ortho- or meta-substituted derivatives due to improved steric alignment .
- Hydroxyl Group : The 2-hydroxy group on the salicyl moiety is critical for hydrogen bonding and metal chelation, a feature conserved across active analogs .
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